molecular formula C26H53N2O3P B12782205 1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl- CAS No. 71426-87-4

1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl-

Cat. No.: B12782205
CAS No.: 71426-87-4
M. Wt: 472.7 g/mol
InChI Key: KVXIIQDGZSSCOJ-VAWYXSNFSA-N
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Description

Neopentyl N-3-((oleylamino)propyl)phosphoramidate is a synthetic organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of neopentyl N-3-((oleylamino)propyl)phosphoramidate allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neopentyl N-3-((oleylamino)propyl)phosphoramidate typically involves a multi-step process. One common method includes the reaction of neopentyl alcohol with phosphorus oxychloride to form neopentyl phosphorodichloridate. This intermediate is then reacted with oleylamine to produce the desired phosphoramidate compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates .

Industrial Production Methods

Industrial production of neopentyl N-3-((oleylamino)propyl)phosphoramidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Neopentyl N-3-((oleylamino)propyl)phosphoramidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphoramidate oxides, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of new phosphoramidate compounds with different substituents .

Scientific Research Applications

Neopentyl N-3-((oleylamino)propyl)phosphoramidate has several scientific research applications:

Mechanism of Action

The mechanism of action of neopentyl N-3-((oleylamino)propyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The phosphoramidate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neopentyl N-3-((oleylamino)propyl)phosphoramidate is unique due to its specific structure, which allows it to interact with biological molecules in ways that other phosphoramidate compounds cannot. Its neopentyl and oleylamino groups provide distinct steric and electronic properties, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Properties

CAS No.

71426-87-4

Molecular Formula

C26H53N2O3P

Molecular Weight

472.7 g/mol

IUPAC Name

N'-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-[(E)-octadec-9-enyl]propane-1,3-diamine

InChI

InChI=1S/C26H53N2O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-22-20-23-28-32(29)30-24-26(2,3)25-31-32/h11-12,27H,4-10,13-25H2,1-3H3,(H,28,29)/b12-11+

InChI Key

KVXIIQDGZSSCOJ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C

Origin of Product

United States

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